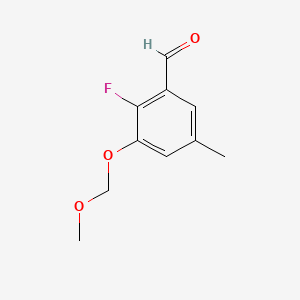

2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde

Description

2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde is a fluorinated benzaldehyde derivative featuring a methoxymethoxy (MOM) protecting group at position 3, a methyl group at position 5, and a fluorine atom at position 2 (CAS: 2179038-33-4, purity: 95%) . The MOM group enhances stability under acidic or basic conditions, making the compound a valuable intermediate in organic synthesis, particularly for constructing complex molecules like pharmaceuticals or agrochemicals. Its fluorine substituent introduces electron-withdrawing effects, influencing reactivity in cross-coupling or nucleophilic substitution reactions.

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

2-fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde |

InChI |

InChI=1S/C10H11FO3/c1-7-3-8(5-12)10(11)9(4-7)14-6-13-2/h3-5H,6H2,1-2H3 |

InChI Key |

CWCKEUBBPIGGFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCOC)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps:

Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.

Hydroxyl Chlorination: The intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.

Fluorination: A fluorination reaction is performed to convert 2-chloro-3-nitrotoluene into 2-fluoro-3-nitrotoluene.

Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to yield 2-fluoro-3-nitrobenzoic acid.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves the same steps as the synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

Oxidation: 2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid.

Reduction: 2-Fluoro-3-(methoxymethoxy)-5-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde exerts its effects involves interactions with specific molecular targets. The fluorine atom and methoxymethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Effects

The table below compares key structural and functional attributes of 2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde with analogs:

Key Observations :

- MOM vs. Hydroxyl Groups : The MOM group in the target compound improves stability compared to hydroxyl-containing analogs (e.g., 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde), which are prone to oxidation or unwanted side reactions .

- Fluorine Effects: Fluorine at position 2 increases the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic additions compared to non-fluorinated benzaldehydes .

Biological Activity

2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde is an aromatic aldehyde notable for its unique chemical structure, which includes a fluorine atom and a methoxymethoxy group. Its molecular formula is with a molecular weight of approximately 172.17 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

The presence of the fluorine atom and methoxymethoxy group enhances the reactivity of 2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde, making it a valuable precursor for synthesizing various biologically active compounds. The compound's structure allows it to engage in multiple chemical reactions, including oxidation, reduction, and substitution, using common reagents like potassium permanganate and sodium borohydride.

Biological Activity Overview

Research indicates that derivatives of 2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde may exhibit antimicrobial and anticancer properties. Its interactions with biological targets suggest that it can form covalent bonds with nucleophilic sites on proteins, potentially altering their functions.

Antimicrobial Activity

Studies have shown that compounds structurally related to 2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde possess significant antimicrobial activity. For instance, thiosemicarbazone derivatives derived from similar aldehydes demonstrated effectiveness against various bacterial strains, indicating a promising avenue for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, such as K562 cells. These studies reveal a bell-shaped dose-response curve where lower concentrations promote apoptosis while higher concentrations lead to necrosis . Additionally, compounds derived from 2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde have shown selective inhibition against cathepsin L, an enzyme implicated in cancer metastasis.

The mechanism of action for 2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde involves its ability to interact with specific molecular targets within biological systems. The electron-withdrawing effects of the fluorine atom enhance the compound's reactivity, allowing it to form stable complexes with enzymes and receptors involved in critical biological pathways.

Case Studies

Several case studies highlight the biological activity of 2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde:

- Anticancer Study : A recent study focused on synthesizing thiosemicarbazone derivatives from aldehydes similar to 2-Fluoro-3-(methoxymethoxy)-5-methylbenzaldehyde showed promising results in inhibiting cancer cell proliferation and inducing apoptosis at low concentrations .

- Antimicrobial Evaluation : Research evaluating various derivatives against bacterial strains revealed that some compounds exhibited significant antibacterial activity comparable to established antibiotics, suggesting their potential as therapeutic agents.

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 172.17 g/mol |

| Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism of Action | Forms covalent bonds with biomolecules |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.